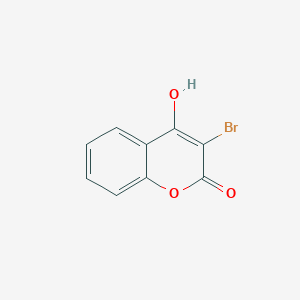

3-bromo-4-hydroxy-2H-chromen-2-one

Description

Significance of the Chromen-2-one (Coumarin) Scaffold in Contemporary Chemical and Biological Research

The chromen-2-one, or coumarin (B35378), scaffold is a prominent structural motif found in a vast number of natural products and synthetic compounds. researchgate.netsciensage.inforesearchgate.netnih.gov This benzopyrone framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. sciensage.infonih.govacs.org

Coumarin derivatives have demonstrated a broad spectrum of biological effects, including anticoagulant, anti-inflammatory, antimicrobial, antioxidant, anticancer, and antiviral properties. researchgate.netsciensage.infonih.govmdpi.com The versatility of the coumarin nucleus allows for extensive chemical modification, enabling the synthesis of a large library of derivatives with tailored biological and photophysical properties. researchgate.netnih.gov This adaptability has made the coumarin scaffold a cornerstone in the development of new therapeutic agents and functional materials. researchgate.netnih.gov

Evolution of Research on Halogenated 4-Hydroxychromen-2-one Derivatives

The introduction of halogen atoms onto the 4-hydroxychromen-2-one core has been a significant area of research. Halogenation can profoundly influence the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. thieme.de

Early studies on halogenated 4-hydroxycoumarins were often driven by the desire to modulate the well-known anticoagulant activity of the parent compound, warfarin (B611796), and its analogs. mdpi.comnih.gov Research has since expanded to explore the impact of halogenation on other biological activities. For instance, the regioselective halogenation of coumarins is a key strategy for creating intermediates used in the synthesis of functionalized bioactive compounds. thieme.de The development of efficient and regioselective halogenation methods, such as those using N-halosuccinimide activated by copper halides, has further propelled research in this area. thieme.de

Rationale for Dedicated Academic Investigation of 3-Bromo-4-hydroxy-2H-chromen-2-one

The specific focus on this compound stems from its unique reactivity as a synthetic intermediate. The presence of a bromine atom at the C3 position, adjacent to the hydroxyl and carbonyl groups, creates a highly reactive site. This reactivity has been exploited in a variety of chemical transformations to synthesize more complex heterocyclic systems. nih.govacs.org

For example, 3-bromo-4-hydroxycoumarin serves as a key starting material for the synthesis of various 3-substituted 4-hydroxycoumarin (B602359) derivatives. nih.govacs.org Its reactions with different nucleophiles have led to the creation of novel compounds with potential antimicrobial and other biological activities. nih.gov The investigation of this specific compound allows for a deeper understanding of the structure-activity relationships of coumarin derivatives and provides a versatile platform for the development of new chemical entities.

Overview of Research Paradigms and Theoretical Frameworks

Research on this compound is typically guided by established principles of synthetic organic chemistry and medicinal chemistry. Synthetic efforts often focus on developing novel and efficient methods for its preparation and its use as a building block for more complex molecules. researchgate.net For instance, the bromination of 4-hydroxycoumarin is a common method to produce the title compound. researchgate.net

From a medicinal chemistry perspective, the research paradigm involves designing and synthesizing new derivatives of this compound and evaluating their biological activities. This often involves computational studies, such as molecular docking, to predict the interaction of these compounds with biological targets. researchgate.net Theoretical frameworks, including quantitative structure-activity relationship (QSAR) studies, are also employed to understand how structural modifications influence biological activity and to guide the design of more potent and selective compounds. Furthermore, photophysical studies have revealed the potential of deprotonated 4-hydroxycoumarins to act as single-electron transfer (SET) reductants in their excited state, opening up new avenues for radical-based chemical transformations. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrO₃ | N/A |

| Molecular Weight | 241.04 g/mol | N/A |

| Appearance | Solid | nih.gov |

| Melting Point | 469–471 K | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXCCDBMPGIEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Hydroxy 2h Chromen 2 One

Direct Synthesis of 3-Bromo-4-hydroxy-2H-chromen-2-one

The direct synthesis of this compound predominantly involves the electrophilic bromination of the readily available 4-hydroxycoumarin (B602359). This approach is favored for its efficiency and the high reactivity of the C-3 position of the 4-hydroxycoumarin nucleus.

Synthetic Approaches from 4-Hydroxycoumarin Precursors

The principal starting material for the synthesis of this compound is 4-hydroxycoumarin. researchgate.netnih.govias.ac.in 4-Hydroxycoumarin itself can be synthesized through several methods, including the intramolecular Claisen condensation of methyl 2-phenylacetoxy-5-bromobenzoate. acs.org The C-3 position of 4-hydroxycoumarin is highly nucleophilic due to the enolate character endowed by the adjacent hydroxyl and carbonyl groups, making it susceptible to electrophilic attack. researchgate.net

Bromination Reactions for Targeted Bromine Incorporation

The introduction of the bromine atom at the C-3 position is typically achieved through electrophilic bromination. A variety of brominating agents have been effectively utilized for this transformation. N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of 4-hydroxycoumarin. researchgate.netnih.gov The reaction is often facilitated by catalysts such as polyethylene (B3416737) glycol (PEG-400), sulfonic-acid-functionalized silica, or ammonium (B1175870) acetate (B1210297). researchgate.net Another effective brominating agent is phenyltrimethylammonium (B184261) tribromide. researchgate.netresearchgate.net The choice of brominating agent and reaction conditions can be tailored to optimize yield and minimize side products. For instance, the bromination of 3-acetyl-4-hydroxycoumarin with phenyltrimethylammonium tribromide in tetrahydrofuran (B95107) has been reported to be a practical and safe method for large-scale synthesis. researchgate.net

Conventional and Microwave-Assisted Synthetic Procedures

Both conventional heating and microwave-assisted techniques have been successfully applied to the synthesis of this compound and its derivatives. Conventional methods often involve refluxing the reactants in a suitable solvent for several hours. sciepub.comjocpr.com While effective, these methods can be time-consuming.

Microwave-assisted synthesis has emerged as a more efficient alternative, offering significant advantages such as drastically reduced reaction times, often from hours to minutes, and improved yields. sciepub.comjocpr.comjaveriana.edu.coeurekaselect.comafricanjournalofbiomedicalresearch.comresearchgate.net These methods are also considered more environmentally friendly due to the potential for solvent-free conditions or the use of greener solvents. jocpr.comjaveriana.edu.co For example, the synthesis of 4-hydroxy-2H-chromen-2-one derivatives has been achieved in excellent yields within 6 to 11 minutes using microwave irradiation. africanjournalofbiomedicalresearch.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yields | Often lower to moderate | Generally higher |

| Energy Consumption | Higher | Lower |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free or with green solvents |

| Process Control | More challenging to maintain uniform temperature | Precise and uniform heating |

Derivatization Strategies Utilizing the this compound Core and Related Brominated Chromen-2-ones

Nucleophilic Substitution Reactions at the Bromine Moiety

The bromine atom at the 3-position of the coumarin (B35378) ring is susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry. For instance, reaction with various amines, thiols, and other nucleophiles allows for the straightforward synthesis of 3-substituted 4-hydroxycoumarin derivatives. rsc.org

A related and highly reactive starting material is 3-(2-bromoacetyl)-2H-chromen-2-one, which is synthesized by the bromination of 3-acetyl-2H-chromen-2-one using reagents like N-bromosuccinimide (NBS). nih.gov The bromoacetyl group provides a reactive electrophilic site for nucleophilic substitution, facilitating the attachment of various heterocyclic moieties. rsc.org

Synthesis of Nitrogen-Containing Heterocyclic Derivatives (e.g., Thiazoles, Pyrazoles, Pyridines, Imidazoles, Triazoles)

The reaction of this compound and its derivatives, particularly 3-(2-bromoacetyl)coumarins, with various binucleophiles is a powerful strategy for the construction of fused and appended heterocyclic systems.

Thiazoles: Thiazole (B1198619) rings can be readily synthesized by the Hantzsch thiazole synthesis. youtube.com This involves the reaction of a 3-(2-bromoacetyl)coumarin with a thioamide or thiourea (B124793) derivative. researchgate.netresearchgate.netrsc.orgsemanticscholar.org For example, reacting 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one with thiourea, thioacetamide, or ammonium dithiocarbamate (B8719985) yields the corresponding 3-(thiazol-4-yl)-4-hydroxy-chromen-2-one derivatives. researchgate.netresearchgate.net

Pyrazoles: Pyrazole (B372694) moieties can be introduced by reacting 3-(bromoacetyl)coumarin (B1271225) derivatives with hydrazine (B178648) hydrate (B1144303) and a 1,3-dicarbonyl compound, such as acetylacetone, in a one-pot multicomponent reaction. semanticscholar.org Another route involves the reaction of 3-formylchromones with hydrazine derivatives. nih.govresearchgate.net The synthesis of pyrazole-linked chromones has been achieved through various methods, including 1,3-dipolar cycloaddition and condensation reactions. nih.govorganic-chemistry.orgmdpi.com

Pyridines: The synthesis of chromeno[3,2-c]pyridines can be achieved through various strategies, including the condensation of heterocyclic morpholine (B109124) enamines with salicylaldehydes. nih.gov Additionally, pyridone-fused systems can be prepared. For example, 3,4-dihydro-2H-chromeno[4,3-b]pyridine-2,5(1H)-dione derivatives have been synthesized from 4-hydroxycoumarin, an aromatic aldehyde, ammonia, and Meldrum's acid. mdpi.com

Imidazoles: Imidazole-containing coumarins can be synthesized through several routes. One method involves the one-pot condensation of a substituted 3-formylchromone, benzil, and ammonium acetate. nih.gov Another approach is the reaction of 3-(bromoacetyl)coumarin with 2-aminopyridine (B139424) derivatives, which can be performed under neat and catalyst-free conditions using grindstone chemistry to yield imidazo[1,2-a]pyridine (B132010) derivatives. semanticscholar.orgnih.gov

Triazoles: 1,2,3-Triazole-coumarin conjugates can be synthesized via the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction. nih.govnih.gov This typically involves the reaction of an O- or N-propargylated coumarin with an alkyl or aryl azide. nih.govnih.gov 1,2,4-Triazole systems linked to a coumarin core have also been synthesized, for instance, by reacting a 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid hydrazide with aldehydes in the presence of ammonium acetate. sciepub.com

Table 2: Heterocyclic Derivatives from this compound and Related Compounds

| Heterocycle | Synthetic Precursor(s) | Key Reaction Type |

|---|---|---|

| Thiazole | 3-(2-Bromoacetyl)coumarin, Thioamide/Thiourea | Hantzsch Synthesis |

| Pyrazole | 3-(Bromoacetyl)coumarin, Hydrazine, 1,3-Dicarbonyl | Multicomponent Reaction |

| Pyridine | 4-Hydroxycoumarin, Aldehyde, Ammonia, Meldrum's Acid | Condensation/Cyclization |

| Imidazole | 3-Formylchromone, Benzil, Ammonium Acetate | One-pot Condensation |

| 1,2,3-Triazole | Propargylated Coumarin, Azide | Huisgen Cycloaddition |

| 1,2,4-Triazole | Coumarin-hydrazide, Aldehyde, Ammonium Acetate | Condensation/Cyclization |

Formation of Oxygen-Containing Heterocyclic Systems (e.g., Pyrans, Furocoumarins)

The synthesis of fused oxygen-containing heterocyclic systems, such as pyrans and furocoumarins, from this compound and its derivatives has been a subject of significant research.

Pyrans:

New series of pyrano[3,2-c]chromene derivatives have been synthesized through the reaction of 4-hydroxy-6-(un)-substituted-2H-chromen-2-one with 2-(4-(un)-substituted thiophenoxy)quinoline-3-carbaldehydes and malononitrile (B47326) at room temperature in the presence of a basic catalyst like potassium hydroxide. nih.gov This multicomponent approach highlights the utility of 4-hydroxycoumarins in constructing complex pyran-fused systems. nih.gov Another eco-friendly approach involves the ammonium acetate-mediated formal oxa-[3+3] cycloaddition of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds to yield fused pyrano[2,3-b]pyrans. nih.gov This reaction proceeds through a Knoevenagel condensation followed by a 6π-electrocyclization of the intermediate 1-oxatriene. nih.gov

Furocoumarins:

Furocoumarins, a class of naturally occurring compounds, can be synthesized from 4-hydroxycoumarin precursors. researchgate.net Methodologies for their synthesis include microwave irradiation, solvent-free conditions, metal-free routes, and one-pot multicomponent reactions. researchgate.net An attractive method for preparing spirocyclic benzofuran–furocoumarins involves an iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones. researchgate.net This process entails a Michael addition, iodination, and intramolecular nucleophilic substitution in a single step. researchgate.net

Sulfur-Containing Derivatizations (e.g., 4-Sulfanylcoumarins, Thiophenes, Thiazolidines)

The introduction of sulfur-containing moieties into the coumarin scaffold has led to the development of novel compounds with interesting properties.

4-Sulfanylcoumarins:

A highly selective and efficient method for the direct sulfanylation of 3-bromocoumarins to produce 4-sulfanylcoumarins has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a promoter. nih.govconicet.gov.arnih.gov This reaction proceeds via a thia-Michael addition of a thiolate anion to the α,β-unsaturated carbonyl system, followed by a DABCO-assisted dehydrobromination. nih.govconicet.gov.arnih.gov The protocol is effective with both aromatic and aliphatic thiols, as well as with α,ω-dithiols, affording the desired products in good to excellent yields. nih.govconicet.gov.arnih.gov

Thiophenes:

The synthesis of thiophene (B33073) derivatives can be achieved through various strategies. organic-chemistry.org One approach involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with different reagents to construct thiophene rings fused or attached to the coumarin core. nih.gov

Thiazolidines:

Thiazolidine-containing coumarin derivatives have been synthesized from 3-(bromoacetyl)-2H-chromen-2-one. For instance, the reaction of 3-(bromoacetyl)-2H-chromen-2-one with thiazolidine-2,4-dione in the presence of potassium carbonate and a catalytic amount of potassium iodide yields 3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione derivatives. nih.gov Furthermore, cyclocondensation of Schiff's bases derived from (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with 2-mercaptoacetic acid affords N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides. nih.gov The Hantzsch thiazole synthesis, involving the cyclocondensation of 3-(bromoacetyl)coumarin derivatives with various N-substituted thioureas, is another effective method for preparing 2-aminothiazolylcoumarins. nih.govresearchgate.netresearchgate.net

Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been applied to this compound and its derivatives. researchgate.netmdpi.comillinois.eduscielo.br These reactions typically involve the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. illinois.eduscielo.br

The reactivity of the C-Br bond in brominated coumarins makes them suitable substrates for these coupling reactions. illinois.edu For instance, the Suzuki cross-coupling reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids has been used to synthesize a series of analogs, with the bromo group on the aryl moiety being preferentially substituted. nih.gov The choice of ligand in the palladium catalyst can influence the chemoselectivity of the reaction when multiple reactive sites are present, as demonstrated in the coupling of 3-bromo-4-trifloyl-thiophenes. researchgate.net

Reactions with Active Methylene (B1212753) Compounds and Condensation Reactions

The reaction of this compound and its derivatives with active methylene compounds is a versatile strategy for synthesizing a variety of heterocyclic systems. nih.govyoutube.com These reactions often proceed through a Knoevenagel condensation mechanism. scienceinfo.comdoaj.org

For example, the Knoevenagel condensation of 3-(bromoacetyl)coumarin with malononitrile in the presence of ammonium acetate leads to the formation of 2-hydroxy-1-(2-oxo-2H-chromen-3-yl-ethylidene)malononitrile. nih.gov Similarly, 3-formylchromone undergoes condensation with various active methylene compounds, and the resulting products can be utilized for further synthesis of different heterocyclic systems. doaj.org Multicomponent reactions involving aldehydes, malononitrile, and enolizable compounds like 4-hydroxycoumarins can lead to the formation of 4H-chromenes through a domino Knoevenagel-Michael-cyclization sequence. sharif.edu

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. sharif.edu 4-Hydroxycoumarin derivatives are valuable substrates in MCRs for the generation of diverse heterocyclic structures.

One notable example is the one-pot, three-component synthesis of 4H-chromenes by reacting an aldehyde, malononitrile, and an enolizable compound like dimedone or 4-hydroxycoumarin in the presence of a catalyst. sharif.edu Another MCR involves the condensation of 3-(bromoacetyl)coumarin derivatives, thiosemicarbazide, and various aldehydes to prepare novel thiazolylcoumarins. nih.gov Furthermore, a four-component reaction of substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate has been developed to synthesize 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones. researchgate.net

Phosphorylation and Cyanation Reactions

Phosphorylation:

3-(Bromoacetyl)coumarin can be converted to 2-oxophosphonates through the Arbuzov reaction with triphenyl phosphite (B83602) in xylene. nih.gov Additionally, treatment of 3-(bromoacetyl)coumarin with triphenylphosphine (B44618) in benzene (B151609) or chloroform (B151607) yields the corresponding triphenylphosphonium salt. nih.gov

Cyanation:

The cyanation of 3-(bromoacetyl)coumarin can be achieved by treatment with potassium cyanide in ethanol (B145695) to prepare 3-(cyanoacetyl)coumarin. nih.gov More broadly, the cyanation of aryl bromides can be accomplished using various methods, including ligand-free palladium-catalyzed reactions with non-toxic cyanide sources like K4[Fe(CN)6]. google.comorganic-chemistry.org

Analytical and Spectroscopic Characterization in Synthetic Research

The structural elucidation of newly synthesized derivatives of this compound is crucial and is accomplished using a combination of analytical and spectroscopic techniques. These methods provide definitive evidence for the proposed molecular structures.

Commonly employed techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecules. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls, hydroxyls, and C-Br bonds. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is compared with the theoretical values to confirm the molecular formula. nih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. researchgate.net

For instance, the structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one was confirmed by X-ray crystallography, revealing details about intramolecular hydrogen bonding and intermolecular π–π stacking interactions. researchgate.net Similarly, the structures of various synthesized thiazolidinone and thiazole derivatives of coumarin have been unequivocally established through a combination of IR, ¹H NMR, ¹³C NMR, and elemental analysis. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The protons on the aromatic ring typically resonate as a complex multiplet in the downfield region, generally between δ 7.2 and 8.1 ppm. The acidic proton of the hydroxyl group at the C4 position is often observed as a broad singlet at a chemical shift greater than 10 ppm, which is characteristic and can vary with solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical shifts of each unique carbon atom within the molecule. The carbonyl carbon (C2) of the lactone ring is typically observed around δ 158 ppm. The carbon atom bonded to the bromine (C3) and the carbon bearing the hydroxyl group (C4) have distinct resonances, often found near δ 97 ppm and δ 162 ppm, respectively. The aromatic carbons produce a series of signals in the δ 116 to 153 ppm range.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | ~7.2 - 8.1 (multiplet) | - |

| 4-OH | >10 (broad singlet) | - |

| C2 (C=O) | - | ~158 |

| C3 (C-Br) | - | ~97 |

| C4 (C-OH) | - | ~162 |

| Aromatic-C | - | ~116 - 153 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound displays several key absorption bands. A strong and broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The prominent absorption peak for the carbonyl (C=O) group of the lactone ring is typically found around 1700 cm⁻¹. Stretching vibrations corresponding to the C=C bonds of the aromatic ring are observed in the 1550-1650 cm⁻¹ range.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3300 - 3500 (broad) |

| Carbonyl (C=O) | C=O Stretch | ~1700 |

| Aromatic C=C | C=C Stretch | 1550 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which helps in confirming its structure.

The mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity at m/z values corresponding to [C₉H₅⁷⁹BrO₃]⁺ and [C₉H₅⁸¹BrO₃]⁺. Common fragmentation pathways include the loss of a bromine radical (•Br) and carbon monoxide (CO). A significant fragment is often observed at m/z 121, which corresponds to the benzofuranoyl cation.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion |

| 240/242 | [M]⁺ (Molecular Ion) |

| 161 | [M - Br]⁺ |

| 133 | [M - Br - CO]⁺ |

| 121 | [C₈H₅O₂]⁺ (Benzofuranoyl cation) |

Elemental Analysis for Compositional Verification

Elemental analysis provides the mass percentages of the constituent elements (C, H, O, Br) in the compound. This technique is vital for verifying the empirical formula and assessing the purity of synthesized this compound.

The experimentally determined percentages of carbon, hydrogen, and other elements are compared with the theoretical values calculated from the molecular formula, C₉H₅BrO₃. A close agreement between the experimental and theoretical values confirms the elemental composition of the molecule.

Table 4: Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 44.84 |

| Hydrogen (H) | 2.09 |

| Bromine (Br) | 33.15 |

| Oxygen (O) | 19.91 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

The crystal structure analysis confirms the planarity of the coumarin ring system. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules are arranged in the crystal lattice. These interactions are crucial in determining the physical properties of the solid-state material. The molecule's structure is often found to be nearly planar. researchgate.net

Table 5: Representative Crystallographic Parameters for this compound

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Z | The number of molecules in the unit cell. |

Biological Activity and Pharmacological Potential of 3 Bromo 4 Hydroxy 2h Chromen 2 One and Its Derivatives

Antimicrobial Efficacy

Derivatives of 3-bromo-4-hydroxy-2H-chromen-2-one have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research has shown that derivatives of this coumarin (B35378) compound possess significant antibacterial properties. Studies have evaluated their activity against various Gram-positive and Gram-negative bacterial strains. For instance, a series of 2-aminothiazole (B372263) derivatives of 4-hydroxy-chromene-2-one, prepared from 3-(2-bromoacetyl)-4-hydroxy-chromene-2-one, exhibited antibacterial activity against ten different bacteria. researchgate.net The minimum inhibitory concentration (MIC) values for most of these coumarins were recorded at 0.13 mg/mL after 24 hours. researchgate.net

Notably, chalcone (B49325) derivatives have shown more potent anti-Gram-positive activity compared to their cyclized 4-chromanone (B43037) counterparts. acs.org Some synthesized compounds exhibited good antibacterial activities against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.39 μg/mL. acs.org In general, these compounds displayed strong activity against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus (both MSSA and MRSA strains), but showed poor activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. acs.org

The antibacterial activity of coumarin derivatives synthesized from 4-hydroxy-chromen-2-one has also been compared with standard drugs like streptomycin (B1217042) and cefalexine, demonstrating both bacteriostatic and bactericidal effects against Staphylococcus aureus, E. coli, and Bacillus cereus. researchgate.net Furthermore, halogenated 3-nitro-2H-chromenes have been identified as potential agents against multidrug-resistant bacteria, showing effectiveness against Gram-positive S. aureus and S. epidermidis. nih.gov

Antifungal Activity

In addition to their antibacterial effects, these compounds have been investigated for their efficacy against various fungal species. Synthesized 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one were tested against twelve different fungi, with all tested compounds showing some level of antifungal activity. researchgate.net One particular derivative demonstrated a strong growth inhibitory potential against Candida albicans, with an inhibition zone of 30-37 mm at a concentration of 150 µg/mL. researchgate.net

Newly synthesized coumarins, specifically 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have shown significant activity against selected fungal types. nih.gov The investigation of various chromone (B188151) derivatives has revealed that some exhibit potent antifungal and antibiofilm activities against several Candida species. researchgate.net For instance, four chromone-3-carbonitriles displayed good antifungal activity with MICs ranging from 5 to 50 µg/mL and were also able to significantly inhibit biofilm formation by C. albicans. researchgate.net

Antineoplastic and Cytotoxic Investigations

The potential of this compound derivatives as anticancer agents has been extensively studied, revealing significant cytotoxic effects against a variety of human cancer cell lines.

In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines

A wide array of derivatives synthesized from 3-(2-bromoacetyl)-2H-chromen-2-one have been screened for their in vitro anticancer activity against several human cancer cell lines. nih.govnih.govresearchgate.netmdpi.com These include gastric (NUGC), colon (DLD1), liver (HA22T, HEPG2), nasopharyngeal (HONE1), and breast (MCF) cancer cell lines. nih.govresearchgate.net Many of the synthesized compounds exhibited significant cytotoxic effects, with IC50 values (the concentration that causes a 50% reduction in cell growth) in the nanomolar (nM) range. nih.govresearchgate.net For example, one pyran derivative showed almost equipotent cytotoxic activity against NUGC (IC50 = 29 nM) compared to a standard anticancer agent. nih.govnih.gov Thiazole (B1198619) derivatives also showed high potency against NUGC, DLD1, HA22T, and HONE1 cell lines, with IC50 values of 38, 163, 120, and 441 nM, respectively. mdpi.com

Further studies on other coumarin derivatives have confirmed their cytotoxic potential. For instance, a series of bis-coumarin derivatives were evaluated for their cytotoxicity in four cancerous and two normal cell lines, with one derivative emerging as a promising agent against human renal carcinoma cells (SKRC-45). researchgate.net Research on brominated acetophenone (B1666503) derivatives also revealed remarkable cytotoxicity against breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3) cell lines. farmaciajournal.com

Apoptosis Induction and Caspase Pathway Activation

The mechanism of action for the cytotoxic effects of these compounds often involves the induction of apoptosis, or programmed cell death. One study found that a promising bis-coumarin derivative induced apoptosis in human renal carcinoma cells by generating reactive oxygen species (ROS), which in turn led to a decrease in mitochondrial membrane potential and DNA fragmentation. researchgate.net This process was also associated with the activation of caspase-3, a key enzyme in the apoptotic cascade. researchgate.net Similarly, a study on the bis(4-hydroxy-2H-chromen-2-one) coumarin derivative showed that it induced apoptosis in MCF-7 breast cancer cells, which was linked to an increase in caspase-3 gene expression. nih.gov

Downregulation of Anti-Apoptotic Genes

The pro-apoptotic activity of these coumarin derivatives is further supported by their ability to modulate the expression of genes involved in apoptosis. In MCF-7 breast cancer cells, treatment with bis(4-hydroxy-2H-chromen-2-one) coumarin led to the upregulation of the pro-apoptotic gene Bax and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes the mitochondrial pathway of apoptosis.

Impact on Cell Growth and Proliferation

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. In one study, derivatives of 3-(2-bromoacetyl)-2H-chromen-2-one were synthesized and evaluated for their in vitro anticancer activity. nih.gov The study revealed that many of these compounds exhibited notable cytotoxic effects. nih.gov For instance, a pyran derivative, compound 6d, showed cytotoxic activity against human gastric cancer (NUGC) with an IC50 value of 29 nM, which is comparable to the standard drug CHS 828 (IC50 = 25 nM). nih.gov Another derivative, compound 6c, was particularly effective against human breast cancer (MCF) with an IC50 of 89 nM. nih.gov The cytotoxic efficacy of these compounds was attributed to the presence of specific chemical groups, such as the 4-chlorophenyl and furan (B31954) moieties. nih.gov

Similarly, 5-bromo-1,4-dihydropyridine derivatives also showed promising cytotoxic activity against multiple cancer cell lines. mdpi.com Compound 7c, which contains a 4-chlorophenyl group, was highly potent against human colon cancer (DLDI) and MCF with IC50 values of 32 and 43 nM, respectively. mdpi.com The presence of the 5-bromopyridine group in these derivatives was linked to their high potency. mdpi.com Furthermore, a biscoumarin derivative, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35), has been shown to inhibit the proliferation and migration of lung cancer cells. plos.org

The antiproliferative activity of these coumarin derivatives is a key area of interest in the development of new anticancer agents. ontosight.airsc.org The ability of these compounds to inhibit the growth of various cancer cell lines suggests their potential as therapeutic agents. ontosight.aimdpi.com

Table 1: Cytotoxicity of 3-(2-Bromoacetyl)-2H-chromen-2-one Derivatives Against Human Cancer Cell Lines

| Compound | NUGC (IC50, nM) | DLD1 (IC50, nM) | HA22T (IC50, nM) | HEPG2 (IC50, nM) | HONE1 (IC50, nM) | MCF (IC50, nM) |

| 6c | - | - | - | - | - | 89 |

| 6d | 29 | - | - | - | - | - |

| 7c | - | 32 | - | - | - | 43 |

| CHS 828 (Standard) | 25 | - | - | - | - | - |

Data sourced from a study on the synthesis and cytotoxicity of heterocyclic compounds incorporating coumarin. nih.govmdpi.com

Enzymatic Inhibition Studies

Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes are a diverse group of proteins involved in the metabolism of a wide range of compounds, including drugs and xenobiotics. nih.govnih.gov The modulation of CYP enzymes can have significant implications for drug interactions and efficacy. nih.gov The catalytic cycle of CYP enzymes begins with the reduction of the heme iron to its ferrous state, a process facilitated by electrons from various reductase partners. nih.gov This initiates a series of reactions that typically result in the hydroxylation of a substrate. nih.gov

While direct studies on the modulation of cytochrome P450 enzymes by this compound are not extensively detailed in the provided context, the general class of coumarins is known to interact with these enzymes. The metabolism of many drugs is mediated by CYP isoforms, such as CYP3A4, which is known for its broad substrate specificity. nih.gov The interaction of coumarin derivatives with these enzymes can lead to either inhibition or induction, thereby affecting the metabolism of other co-administered drugs.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that plays a crucial role in bacterial DNA replication, transcription, and repair by introducing negative supercoils into DNA. nih.govnih.gov Inhibition of this enzyme is a validated target for antibacterial agents. Coumarins are a known class of DNA gyrase inhibitors. nih.govnih.gov

Studies have shown that inhibitors of the B subunit of DNA gyrase can prevent the expression of certain bacterial enzymes. nih.gov For example, in Bradyrhizobium japonicum, DNA gyrase inhibitors specifically blocked the synthesis of hydrogenase, an enzyme involved in nitrogen fixation, without affecting general protein synthesis. nih.gov Similarly, coumermycin, a coumarin antibiotic, was found to inhibit the transfer of plasmids in Escherichia coli by targeting the DNA gyrase B subunit. nih.gov This indicates that the antibacterial activity of certain coumarins is mediated through the specific inhibition of DNA gyrase.

Vitamin K Epoxide Reductase Inhibition

Vitamin K epoxide reductase (VKOR) is a key enzyme in the vitamin K cycle, responsible for converting vitamin K epoxide back to its active hydroquinone (B1673460) form. This process is essential for the gamma-carboxylation of several blood coagulation factors. nih.gov 4-hydroxycoumarins are well-established inhibitors of VKOR, forming the basis of their anticoagulant activity. nih.gov

The inhibition of VKOR by 4-hydroxycoumarins like warfarin (B611796) leads to a decrease in the production of active vitamin K-dependent clotting factors, thereby prolonging blood clotting time. nih.gov The stereoselectivity of this inhibition has been studied, with the S-enantiomers of some 4-hydroxycoumarins showing more potent inhibition than the R-enantiomers. nih.gov The proposed mechanism involves the binding of the coumarin to the oxidized, inactive form of the enzyme. The subsequent reactivation of the enzyme is significantly slowed by the bound coumarin, with the S-configuration having a more pronounced effect. nih.gov

Pyruvate Kinase M2 Inhibition

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is overexpressed in many cancer cells and plays a central role in metabolic reprogramming, promoting cell proliferation and survival. mdpi.comnih.gov This makes PKM2 an attractive target for cancer therapy. nih.gov

Several inhibitors of PKM2 have been developed and studied for their anticancer effects. nih.govnih.gov For instance, a specific PKM2 inhibitor, compound 3h, was found to have a high binding affinity for PKM2 and significantly inhibited its activity and expression in prostate cancer cells. mdpi.com This inhibition led to the suppression of glycolysis and proliferation, and induced apoptosis and autophagy in the cancer cells. mdpi.com Similarly, another PKM2 inhibitor, compound 3K, demonstrated anticancer effects in ovarian cancer cells by disrupting the glycolysis pathway and inducing autophagic cell death. nih.govresearchgate.net These findings highlight the potential of targeting PKM2 with specific inhibitors as a therapeutic strategy for cancers that overexpress this enzyme.

Anti-inflammatory and Analgesic Properties

Coumarin derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and analgesic properties. ontosight.ai The core coumarin structure can be modified to enhance these effects.

Research has shown that certain coumarin derivatives exhibit anti-inflammatory activity. ontosight.ai While the specific anti-inflammatory and analgesic properties of this compound are not extensively detailed in the provided search results, the broader class of coumarins is recognized for these therapeutic potentials. The synthesis of various derivatives allows for the exploration of structure-activity relationships to identify compounds with optimized anti-inflammatory and analgesic efficacy.

Anticoagulant Activity

The 4-hydroxycoumarin (B602359) scaffold is the backbone of many widely used oral anticoagulant drugs. mabjournal.comwikipedia.org These compounds function as vitamin K antagonists, specifically by inhibiting the enzyme vitamin K epoxide reductase in the liver. wikipedia.orgnih.gov This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of active vitamin K-dependent clotting factors and thereby exerting an anticoagulant effect. wikipedia.orgnih.gov

While 4-hydroxycoumarin itself does not possess anticoagulant properties, the addition of a substituent at the 3-position is crucial for this activity. wikipedia.org Research into the pharmacological effects of various 4-hydroxycoumarin derivatives has demonstrated that modifications at this position significantly influence their anticoagulant potency.

A comparative pharmacological study investigating the in vivo anticoagulant effects of several 4-hydroxycoumarin derivatives found that certain compounds exhibited notable activity. nih.gov Among the synthesized compounds, 3,3'-p-bromobenzylidene-bis-(4-hydroxy-2H-1-benzopyran-2-one) , a derivative of this compound, demonstrated a greater anticoagulant effect than the standard drug, warfarin. nih.gov Another study synthesized a series of 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones and evaluated their in vivo anticoagulant potential in rats. nih.gov Two of these derivatives showed significant anticoagulant activity. nih.gov Molecular docking studies suggested that these compounds act through a non-covalent mechanism involving a proton transfer from Cys135 to the 4-carbonyl group of the anticoagulant within the active site of the target enzyme, VKORC1. nih.gov

These findings underscore the potential of the this compound framework as a basis for the development of new anticoagulant agents. The presence and nature of the substituent at the 3-position are key determinants of the anticoagulant efficacy.

| Compound | Observed Activity | Reference |

|---|---|---|

| 3,3'-p-bromobenzylidene-bis-(4-hydroxy-2H-1-benzopyran-2-one) | Showed a greater anticoagulant effect than warfarin. | nih.gov |

| 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones | Two derivatives demonstrated remarkable anticoagulant activity in vivo. | nih.gov |

Antiviral Activity (e.g., Anti-HIV)

The coumarin nucleus and its derivatives have been identified as promising scaffolds in the search for new antiviral agents, with documented activity against a range of viruses, including the Human Immunodeficiency Virus (HIV). nih.gov The 4-hydroxycoumarin subclass, in particular, has been a focus of such investigations.

Research has shown that various derivatives of 4-hydroxycoumarin exhibit anti-HIV properties by targeting different stages of the viral life cycle. nih.gov These mechanisms can include the inhibition of key viral enzymes such as reverse transcriptase and integrase. nih.gov

In a study focused on enhancing the water solubility and oral bioavailability of (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) analogues, a series of new derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.gov Among these, 3-bromomethyl-4-methyl-DCK emerged as the most potent compound, with an exceptionally high therapeutic index. nih.gov This finding highlights that modifications at the 3-position of the coumarin ring, including the introduction of a bromine atom, can significantly enhance the anti-HIV potency of these analogues. nih.gov

Another study explored the antiviral potential of 3-aryl and 4-(N-aryl)aminocoumarins against several human viruses. mdpi.com While many of the tested compounds showed low to moderate activity against Chikungunya virus (CHIKV), one derivative, 2e , which features methoxy (B1213986) groups on the aromatic rings, displayed the highest inhibition rate against this virus. mdpi.com This suggests that the substitution pattern on the aryl groups attached to the coumarin core plays a role in the antiviral activity.

While direct studies on the antiviral activity of this compound are limited, the potent anti-HIV activity of its brominated derivatives provides a strong rationale for further investigation into this compound and its analogues as potential antiviral agents.

| Compound | Virus | Observed Activity | Reference |

|---|---|---|---|

| 3-bromomethyl-4-methyl-DCK | HIV-1 | Most potent compound in the series with an EC50 of 0.00011 µM and a therapeutic index of 189,600. | nih.gov |

| 3-aryl-4-(N-aryl)aminocoumarin derivative (2e) | CHIKV | Showed the highest inhibition rate of 47.6% among the tested coumarin derivatives. | mdpi.com |

Antioxidant Properties and Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, there is significant interest in identifying compounds with antioxidant properties. The 4-hydroxycoumarin scaffold has been investigated for its potential to act as an antioxidant and scavenger of free radicals. researchgate.netnih.gov

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and by assessing the inhibition of lipid peroxidation. researchgate.netnih.gov A study on the structure-activity relationship of synthetic 3-substituted-4-hydroxycoumarins evaluated their radical scavenging activity. researchgate.net The results indicated that these compounds, including 3-acetyl-4-hydroxycoumarin and 3-ethoxycarbonyl-4-hydroxycoumarin , exhibited a significant dose-dependent effect in the DPPH radical test. researchgate.net Another study synthesized a series of 3-acylhydrazono-4-hydroxycoumarins and found them to be effective in scavenging DPPH radicals and inhibiting lipid peroxidation. nih.gov

The antioxidant potential of coumarin derivatives is often attributed to their chemical structure, which can allow for the donation of a hydrogen atom to stabilize free radicals. The specific substituents on the coumarin ring can influence this activity. While direct and extensive data on the antioxidant properties of this compound is not widely available, the demonstrated radical scavenging capabilities of its closely related 3-substituted analogues suggest that this compound may also possess antioxidant potential worthy of further investigation.

| Compound | Assay | Observed Activity | Reference |

|---|---|---|---|

| 3-acetyl-4-hydroxycoumarin | DPPH radical scavenging | Significant dose-dependent radical scavenging activity. | researchgate.net |

| 3-ethoxycarbonyl-4-hydroxycoumarin | DPPH radical scavenging | Significant dose-dependent radical scavenging activity. | researchgate.net |

| 3-acylhydrazono-4-hydroxycoumarins | DPPH radical scavenging and lipid peroxidation inhibition | Effective in scavenging DPPH radicals and inhibiting lipid peroxidation. | nih.gov |

Investigations into Other Biological Activities

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. Coumarin-based compounds have been explored as a potential source of novel therapeutics for malaria.

A study focused on the design and synthesis of a novel series of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones revealed promising antimalarial activity. researchgate.net Several compounds in this series demonstrated micromolar potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net The most potent compound in the series, 4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one , exhibited inhibitory concentrations (IC50) of 3.1 µg/ml and 4 µg/ml against the sensitive and resistant strains, respectively. researchgate.net This research indicates that the 3-cinnamoyl-4-hydroxy-2H-chromen-2-one scaffold is a valuable lead for the development of new antimalarial drugs that could potentially overcome existing resistance mechanisms. researchgate.net While this study did not specifically evaluate the 3-bromo derivative, the activity of the broader class of 3-substituted 4-hydroxycoumarins suggests that this compound could be a candidate for future antimalarial screening.

| Compound | Strain | IC50 (µg/ml) | Reference |

|---|---|---|---|

| 4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one | Chloroquine-sensitive | 3.1 | researchgate.net |

| Chloroquine-resistant | 4 | researchgate.net |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. researchgate.netmdpi.com There is an urgent need for new anti-TB drugs with novel mechanisms of action. Coumarin and its derivatives have emerged as a promising class of compounds in the search for new anti-TB agents. researchgate.netmdpi.com

Several studies have investigated the anti-tubercular activity of coumarin-based compounds. For instance, the synthesis of novel derivatives of 3-(2-oxo-2-phenylethyl)-2H-chromen-2-one and 3-(1-bromo-2-oxo-2-phenylethyl)-2H-chromen-2-one led to the identification of compounds with activity against M. tuberculosis. mdpi.com In one series, a synthesized furan derivative showed a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the H37Rv strain of M. tuberculosis, which was more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin. mdpi.com

Another study involved the evaluation of 3-(2-bromoacetyl)coumarin derivatives for their anti-tuberculosis activity. researchgate.net While the specific compounds tested did not show significant inhibition in the primary screen, the broader class of coumarins continues to be an area of active research for anti-TB drug discovery. A series of 4H-chromen-4-one derivatives, obtained through scaffold morphing, were tested for their antitubercular activity, leading to the identification of a compound active against both drug-sensitive and multidrug-resistant TB. nih.gov

The demonstrated anti-TB activity of various coumarin derivatives, including those with bromo-substitutions, suggests that the this compound scaffold could be a valuable starting point for the development of new anti-tubercular agents.

| Compound Class/Derivative | Target | Observed Activity | Reference |

|---|---|---|---|

| Substituted furan derivative from 3-(2-oxo-2-phenylethyl)-2H-chromen-2-one | M. tuberculosis H37Rv | MIC of 1.6 µg/mL. | mdpi.com |

| 4H-chromen-4-one derivative (8d) | Drug-sensitive and MDR-TB | Active against both strains, modest in vivo efficacy in a mouse model. | nih.gov |

Multidrug resistance (MDR) in cancer is a major obstacle to successful chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov These efflux pumps actively transport a wide range of anticancer drugs out of cancer cells, reducing their intracellular concentration and efficacy. The development of inhibitors or modulators of these pumps is a key strategy to overcome MDR.

Chromone and coumarin derivatives have been investigated for their potential to modulate the activity of these efflux pumps. A study on flavonoid derivatives, which include the chromone scaffold, identified compounds that could reverse P-gp-mediated MDR. nih.gov These compounds were shown to increase the intracellular accumulation of a fluorescent P-gp substrate, indicating that they act, at least in part, by inhibiting P-gp activity. nih.gov

More specifically, a study on BCRP inhibitors found that a chromone derivative bearing a 2-bromine atom on the benzyloxy moiety was a potent inhibitor of BCRP-mediated efflux, being three-fold more potent than the parent compound. nih.gov This highlights the potential importance of bromine substitution in enhancing the activity of these modulators. Another study synthesized and evaluated a series of coumarin-aminoester hybrids as dual inhibitors of P-gp and human carbonic anhydrase XII (hCA XII), another protein implicated in drug resistance. nih.gov

While direct evidence for the modulation of P-gp and BCRP by this compound is not yet available, the promising results obtained with bromo-substituted chromone derivatives and other coumarin-based compounds suggest that this molecule and its derivatives could be valuable candidates for further research in the development of MDR modulators.

| Compound Class/Derivative | Target Pump | Observed Activity | Reference |

|---|---|---|---|

| Flavonoid derivatives (chromone scaffold) | P-gp | Potentiated daunorubicin (B1662515) cytotoxicity and increased intracellular accumulation of a P-gp substrate. | nih.gov |

| Chromone derivative with a 2-bromine atom on the benzyloxy moiety | BCRP | Three-fold more potent as a BCRP inhibitor than the parent compound. | nih.gov |

| Coumarin-aminoester hybrids | P-gp and hCA XII | Synthesized as potential dual inhibitors to overcome MDR. | nih.gov |

Mechanistic Insights and Molecular Target Elucidation

Identification of Key Molecular Targets and Pathways

Research has pointed towards Glycogen Synthase Kinase-3 (GSK-3) as a potential molecular target for derivatives synthesized from 3-bromo-4-hydroxy-2H-chromen-2-one. GSK-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes and signaling pathways. researchgate.net The dysregulation of GSK-3 activity has been implicated in various diseases, making it a significant target for therapeutic intervention. researchgate.net Specifically, 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines, which can be synthesized using this compound, have been identified as inhibitors of GSK-3β. researchgate.net

Enzyme-Ligand Interaction Profiling

The interaction between ligands derived from this compound and their target enzymes has been explored through molecular docking studies. For instance, in the context of GSK-3β inhibition, a proposed binding mode involves the formation of hydrogen bonds with key amino acid residues within the active site, such as Val-135. researchgate.net Additionally, non-covalent interactions, including those between the aromatic nucleus of the derivative and residues like Arg 141 and Thr 138 in GSK-3β, are thought to contribute to the binding affinity and selectivity of these compounds. researchgate.net

Studies on DNA Interaction and Binding

While direct studies on the DNA interaction of this compound are limited, research on related structures provides some insight. For example, a study on a different heterocyclic compound, TB, demonstrated interaction with calf thymus DNA (ct-DNA) through two distinct binding modes: intercalation between DNA base pairs at low concentrations and electrostatic interaction with the negatively charged phosphate (B84403) backbone at higher concentrations. researchgate.net Such studies on related scaffolds highlight potential mechanisms by which coumarin (B35378) derivatives might interact with nucleic acids.

Cellular Signaling Pathway Modulation

Given that Glycogen Synthase Kinase-3 (GSK-3) is a key regulatory enzyme in numerous signaling pathways, its inhibition by derivatives of this compound suggests a role in modulating these pathways. researchgate.net GSK-3 is involved in pathways critical for cellular events, and its inhibition can have significant downstream effects. researchgate.net The precise impact of this compound itself on specific signaling cascades requires further detailed investigation.

Investigation of Anticoagulant Mechanism

The core structure of this compound is 4-hydroxycoumarin (B602359), a well-known class of anticoagulants. The mechanism of action of 4-hydroxycoumarins typically involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is essential for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Inhibition of VKOR leads to a decrease in the active forms of these clotting factors, thereby impairing the coagulation cascade and producing an anticoagulant effect. While this is the established mechanism for many 4-hydroxycoumarins, the specific anticoagulant mechanism and potency of the 3-bromo derivative require direct experimental confirmation.

Proposed Mechanism of Action in Various Biological Contexts

The proposed mechanisms of action for this compound and its derivatives are context-dependent. In the realm of antiviral research, for instance, derivatives of related furo[2,3-d]pyrimidines are known to exert their effects through conversion to their triphosphate forms, which then inhibit viral DNA polymerase and can be incorporated into viral DNA. researchgate.net For its potential anticancer applications, the mechanism likely involves the inhibition of key enzymes like GSK-3β, leading to the modulation of cellular signaling pathways that control cell proliferation and survival. researchgate.net The anticoagulant activity is proposed to follow the classical pathway of 4-hydroxycoumarins by targeting Vitamin K epoxide reductase. The diverse biological activities reported for compounds synthesized from this compound suggest that its ultimate mechanism of action is tied to the specific molecular targets it or its derivatives interact with in different pathological conditions.

Structure Activity Relationships Sar and Rational Drug Design

Influence of Substitutions on Pharmacological Activity

Substitutions at various positions of the coumarin (B35378) nucleus play a pivotal role in determining the pharmacological profile of the resulting derivatives. Research has consistently shown that the introduction of different functional groups can enhance or diminish biological activities such as antimicrobial, anticancer, and antioxidant effects. nih.govresearchgate.net

For instance, the introduction of an aryl group at the C3 position of the 4-hydroxycoumarin (B602359) scaffold has been reported to be essential for antioxidant activity. researchgate.net The electron-donating nature and steric properties of these substituents can significantly influence the molecule's ability to scavenge free radicals. researchgate.net In the context of antimicrobial activity, substitutions at the C3 and C7 positions are considered dominant for this biological effect. researchgate.net Specifically, 3-acetyl and 3-thiazole-4-hydroxycoumarin derivatives have shown notable potential as antimicrobial agents. researchgate.net

Furthermore, the synthesis of hybrid molecules, where the coumarin nucleus is combined with other bioactive heterocyclic systems like pyran, pyridine, thiazole (B1198619), and pyrazole (B372694), has led to new compounds with significant anticancer activities. nih.gov This strategy of molecular hybridization aims to combine the pharmacophoric features of different scaffolds to create more effective and selective drug candidates.

The following table summarizes the influence of various substitutions on the pharmacological activity of coumarin derivatives:

| Substitution Position | Substituent Type | Influence on Pharmacological Activity |

| C3 | Aryl groups | Essential for antioxidant activity. researchgate.net |

| C3 | Acetyl, Thiazole | Important for antimicrobial activity. researchgate.net |

| C3 | Heterocyclic rings (Pyran, Pyridine, Thiazole, Pyrazole) | Can lead to significant anticancer activity. nih.gov |

| C4 | Aryl groups | Critical for apoptosis-inducing activity in cancer cells. nih.gov |

| C7 | Hydroxyl group | Often associated with enhanced biological activity. mdpi.com |

Positional Effects of Bromine and Hydroxyl Groups on Bioactivity

The specific placement of bromine and hydroxyl groups on the 2H-chromen-2-one core is a critical determinant of its biological activity. While direct studies on the positional effects for 3-bromo-4-hydroxy-2H-chromen-2-one are specific, broader principles from related coumarin and bromophenol chemistry offer valuable insights.

In coumarins, a hydroxyl group at the C4 position is a common feature in many biologically active derivatives, including the well-known anticoagulant warfarin (B611796). This hydroxyl group can participate in hydrogen bonding, which is often crucial for binding to biological targets. researchgate.net For example, in the p24/novobiocin complex, the 4-hydroxycoumarin core forms hydrogen bonds with Arg136. researchgate.net The presence of a hydroxyl group at the C7 position is also frequently linked to significant biological activities. ontosight.ai

The interplay between the bromine at C3 and the hydroxyl at C4 in this compound likely creates a unique electronic and steric environment that dictates its specific interactions with biological targets. The electron-withdrawing nature of the bromine atom can influence the acidity of the C4-hydroxyl group, potentially modulating its binding affinity.

Role of Functional Moieties in Activity Enhancement

The incorporation of specific functional moieties onto the this compound scaffold can significantly enhance its bioactivity. The 3-bromoacetyl group, for instance, is a reactive precursor used in the synthesis of various heterocyclic compounds with potent pharmacological activities. mdpi.comnih.gov

The α-bromocarbonyl moiety in 3-(2-bromoacetyl)-2H-chromen-2-one exhibits high reactivity towards nucleophilic displacement, allowing for the synthesis of a wide array of derivatives, including thiophenes, thiazoles, pyrazoles, pyrans, and pyridines. nih.govmdpi.com These resulting heterocyclic derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. mdpi.com For example, 5-bromo-1,4-dihydropyridine derivatives synthesized from this precursor showed optimal cytotoxic activity. nih.gov

The introduction of a thiazole ring, often through the Hantzsch reaction with 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one, has been a particularly successful strategy for developing potent antimicrobial agents. researchgate.netresearchgate.net The thiazole functional group is associated with a broad spectrum of biological activities, including antihelmintic, antibiotic, and immunosuppressant properties. researchgate.net

The following table highlights the role of key functional moieties in enhancing the activity of coumarin derivatives:

| Functional Moiety | Method of Introduction | Resulting Biological Activity Enhancement |

| Thiazole | Reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with thioamides/thioureas. nih.govresearchgate.net | Potent antimicrobial and anticancer activities. researchgate.netresearchgate.net |

| Pyrazole | Reaction of 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile with hydrazines. mdpi.com | Antitumor activity. mdpi.com |

| Pyridine | From 3-(2-bromoacetyl)-2H-chromen-2-one derivatives. nih.gov | Cytotoxic activity against cancer cell lines. nih.gov |

| Thiophene (B33073) | Gewald's thiophene synthesis from 3-(2-bromoacetyl)-2H-chromen-2-one. nih.gov | Potential anticancer agents. nih.gov |

Stereochemical Considerations and Their Impact on Activity

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com While this compound itself is not chiral, many of its derivatives are, and their stereochemistry can have a profound impact on their efficacy.

In drug design, it is well-established that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets, which are themselves chiral. taylorandfrancis.com Metabolic enzymes can often differentiate between enantiomers, leading to different metabolic pathways and rates of clearance for each. taylorandfrancis.com

A study on nature-inspired 3-Br-acivicin isomers demonstrated that stereochemistry is crucial for antimalarial activity. nih.gov The isomers with the natural (5S, αS) configuration were significantly more active than their corresponding enantiomers and diastereoisomers, suggesting that their uptake might be mediated by a stereoselective transport system. nih.gov This highlights that even subtle changes in the spatial orientation of functional groups can lead to significant differences in biological activity.

Although direct studies on the stereochemistry of this compound derivatives are limited, the principles of stereoselectivity are universally applicable in medicinal chemistry. The development of stereochemically pure derivatives is often a critical step in optimizing the therapeutic potential of a lead compound.

Comparative Studies of Structural Changes on Biological Efficacy

Comparative studies of structurally related coumarin derivatives are essential for elucidating the fine-tuning of biological efficacy. By systematically modifying the structure of a lead compound like this compound, researchers can identify key structural features responsible for its activity.

For example, a comparative study of 4-hydroxycoumarin derivatives with different C3-aryl substituents revealed that the presence of electron-donating groups on the phenyl ring enhances antioxidant activity. researchgate.net Another study on 4-hydroxy-chromene-2-one derivatives showed that a compound with a thiazole moiety (9c) had significantly better antimicrobial activity than a derivative with a prop-1-en-2-yl function (3b). mdpi.com

The synthesis and evaluation of a series of 3-substituted coumarin derivatives as inhibitors of human carbonic anhydrase IX and XII demonstrated how modifications at the C3 position influence selectivity and potency. tandfonline.com Similarly, research on pyrrolopyrimidine derivatives as inhibitors of multidrug resistance-associated protein 1 (MRP1) showed that the nature of the substituent at position 4 was critical for inhibitory activity. acs.org

These comparative analyses provide a rational basis for the design of new analogs with improved biological profiles. By understanding how specific structural modifications affect efficacy, medicinal chemists can make more informed decisions in the drug discovery process.

Development of Design Principles for Novel Bioactive Agents

The accumulated knowledge from SAR studies on this compound and related coumarins allows for the formulation of design principles for novel bioactive agents. These principles serve as a roadmap for the rational design and synthesis of new compounds with enhanced therapeutic potential.

Key design principles include:

Scaffold Hopping and Molecular Hybridization : Combining the 4-hydroxycoumarin core with other known bioactive heterocyclic scaffolds (e.g., thiazole, pyrazole, pyridine) is a promising strategy to develop potent and selective agents. nih.govmdpi.com

Strategic Substitution : The introduction of specific substituents at key positions (C3, C4, C7) of the coumarin ring is crucial for modulating biological activity. nih.govresearchgate.netresearchgate.net For example, targeting the C3 position for the introduction of diverse functionalities is a well-established approach. researchgate.net

Functional Group Optimization : The use of reactive functional groups like the 3-bromoacetyl moiety allows for the facile generation of a library of derivatives with diverse pharmacological profiles. mdpi.comnih.gov

Stereochemical Control : For chiral derivatives, the synthesis and evaluation of individual stereoisomers are essential to identify the most active and least toxic isomer. nih.gov

Computational Modeling : The use of computational tools such as molecular docking can provide insights into the binding interactions of designed compounds with their biological targets, aiding in the prediction of their activity and the rationalization of SAR data. researchgate.net

By adhering to these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop novel drug candidates with improved efficacy and selectivity. The design of new antimicrobial agents, for instance, has been guided by introducing a hydroxyl group at the C7 position and replacing less active moieties at C3 with more active nitrogen or sulfur-containing residues. researchgate.netmdpi.com

Lack of Specific Research Data for "this compound"

While extensive research exists for related coumarin derivatives, including those with different substitution patterns and those that have undergone further reactions, specific data pertaining to the quantum chemical calculations and spectroscopic predictions for this compound could not be located. The requested analyses, including:

Density Functional Theory (DFT) for optimized geometries and energetics,

Frontier Molecular Orbital (FMO) analysis, including HOMO/LUMO energies,

Natural Bond Orbital (NBO) analysis for electronic interactions,

Calculation of Global Reactivity Descriptors ,

Predicted and Experimental Nuclear Magnetic Resonance (NMR) Chemical Shifts ,

are not available for this particular molecule in the reviewed literature. The search results did yield studies on similar structures, such as 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one and other halogenated coumarins, which have been investigated using these theoretical methods. researchgate.netjocpr.comresearchgate.net However, due to the strict requirement to focus solely on this compound, the findings from these related but distinct compounds cannot be presented as representative of the subject molecule.

Therefore, the generation of an article with the specified detailed scientific data and structure is not possible at this time. Further experimental and computational research would be required to produce the specific findings requested.

Computational Chemistry and Theoretical Investigations

Advanced Computational Analyses

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO properties.

Computational DFT studies are widely used to predict the NLO properties of organic molecules. thenucleuspak.org.pk Molecules with large β values typically possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT). In 3-bromo-4-hydroxy-2H-chromen-2-one, the hydroxyl group (-OH) can act as an electron donor, while the coumarin (B35378) core serves as the π-conjugated bridge. The bromine atom, through its electron-withdrawing inductive effect and heavy-atom-induced spin-orbit coupling, can also influence the electronic distribution and enhance NLO properties. nih.gov

The magnitude of β is a critical factor for an NLO system. researchgate.net Theoretical calculations for similar organic chromophores have shown that halogen substitution can significantly enhance NLO activity. nih.gov The calculated hyperpolarizability of a candidate material is often compared to that of a standard NLO material like urea (B33335) to assess its potential. researchgate.net For this compound, the combination of the electron-donating hydroxyl group and the electron-withdrawing/heavy bromine atom on the conjugated coumarin framework suggests it could exhibit significant NLO properties, making it a candidate for further investigation in this area.

Theoretical frequency calculations not only provide IR spectra but also allow for the determination of fundamental thermochemical parameters. These parameters are crucial for understanding the stability and reactivity of a molecule at different temperatures. DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used for this purpose. thenucleuspak.org.pk

Zero-Point Vibrational Energy (ZPVE): This is the residual vibrational energy that a molecule possesses even at absolute zero (0 K). It arises from the principles of quantum mechanics and is a correction that must be added to the electronic energy to obtain the total ground-state energy.

Heat Capacity (Cv): This parameter quantifies the amount of heat required to raise the temperature of the molecule by a certain amount. It reflects the molecule's ability to store thermal energy in its translational, rotational, and vibrational degrees of freedom.

Entropy (S): Entropy is a measure of the disorder or randomness of a system. For a molecule, it relates to the number of accessible rotational, translational, and vibrational states at a given temperature.

Analyses of coumarin derivatives have shown a dependency of these thermodynamic characteristics on temperature. thenucleuspak.org.pk These computed parameters are vital for predicting reaction energies, equilibrium constants, and transition states in chemical reactions.

Table 2: Description of Key Thermochemical Parameters

| Parameter | Symbol | Description |

|---|---|---|

| Zero-Point Vibrational Energy | ZPVE | The minimum vibrational energy a molecule possesses at 0 Kelvin. |

| Heat Capacity | Cv | The amount of heat needed to increase the molecule's temperature. |

| Entropy | S | A measure of the molecular disorder and the number of accessible microstates. |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

The coumarin scaffold is recognized as a "privileged scaffold" in medicinal chemistry, and numerous docking studies have been performed on its derivatives to explore their interactions with various biological targets. nih.gov These studies have investigated coumarins as potential inhibitors for enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and cyclin-dependent kinases (CDK9). nih.govresearchgate.net

Although specific docking studies for this compound are not widely reported, its structure contains key features that are known to facilitate ligand-receptor binding:

Hydrogen Bond Donors/Acceptors: The hydroxyl group and the two carbonyl oxygens are capable of forming hydrogen bonds with amino acid residues in a receptor's active site.

Aromatic System: The benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The bromine atom can potentially form halogen bonds, which are specific noncovalent interactions that can contribute to binding affinity.

Docking studies on similar coumarins reveal that these interactions are crucial for stabilizing the ligand-protein complex.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. researchgate.net MD simulations are used to assess the stability of docking poses and to understand how the ligand and protein adapt to each other. nih.gov